molecular formula C9H8N2O2 B190225 3-methyl-4-nitro-1H-indole CAS No. 134271-94-6

3-methyl-4-nitro-1H-indole

Cat. No.: B190225
CAS No.: 134271-94-6
M. Wt: 176.17 g/mol
InChI Key: JSMHPFAGQBYKJS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Nitroindole Scaffolds in Contemporary Chemical Research

The indole scaffold is a celebrated "privileged structure" in medicinal chemistry, recognized for its presence in a vast number of biologically active natural products, alkaloids, and synthetic pharmaceuticals. ijpsr.comrjpn.orgnih.gov Its unique structure allows it to bind to a wide array of biological receptors, making it a foundational component in the discovery of new drugs. ijpsr.comrjpn.org Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. rjpn.orgnih.gov

The addition of a nitro group to this versatile scaffold creates nitroindoles, which serve as crucial synthetic intermediates. nih.gov These compounds are pivotal in the synthesis of more complex, biologically active molecules. nih.govrsc.org For instance, substituted 5-nitroindoles have been investigated for their anticancer activities and their ability to bind to c-Myc promoter G-quadruplexes, which are implicated in cancer progression. nih.gov Beyond medicinal applications, certain nitroindole derivatives have found utility in materials science. A recent study highlighted the use of several nitroindoles, including 3-methyl-4-nitro-1H-indole, as novel dual-polarity matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing the analysis of complex mixtures like lipids, proteins, and environmental contaminants. nih.gov

Historical Context and Evolution of Nitroindole Chemistry

The chemistry of indole itself traces back to the mid-19th century, with its first synthesis reported in 1866. rjpn.org Nitration, one of the oldest known organic reactions, was discovered with the nitration of benzene (B151609) in 1834. nih.govrsc.org The synthesis of the basic nitroindole isomers (4-, 5-, 6-, and 7-nitroindole) was notably described in a 1958 publication. acs.org

Historically, the synthesis of nitroindoles relied heavily on methods using strong acids, such as nitric acid, often in combination with sulfuric acid. nih.govrsc.org While effective, these classical methods often suffer from a lack of regioselectivity, harsh reaction conditions, poor functional group tolerance, and environmental concerns. nih.govrsc.org

Contemporary research has focused on overcoming these limitations by developing more efficient, green, and regioselective synthetic strategies. nih.govrsc.org Modern approaches include the use of milder nitrating agents and innovative reaction conditions. For example, methods have been developed using acetyl nitrate (B79036) generated in situ or ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640), which avoid the use of strong, hazardous acids. rsc.orgresearchgate.net Other advanced techniques like sequential paired electrolysis have also been reported for the synthesis of 3-nitroindoles. rsc.org Well-established named reactions like the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses have also been adapted and modified to produce specific nitroindole derivatives. wikipedia.orgasianpubs.orgresearchgate.net This evolution reflects a significant trend in synthetic chemistry towards more controlled, safe, and environmentally benign processes.

Structural Specificity and Positional Isomerism within the Nitroindole Class

Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the position of a functional group. science-revision.co.uk Within the nitroindole class, the location of the nitro (-NO₂) group on the indole ring profoundly influences the molecule's physical and chemical properties. acs.org The seven possible mononitroindole isomers exhibit distinct characteristics. acs.orgresearchgate.net

The electron-withdrawing nature of the nitro group alters the electron density distribution across the indole ring system, affecting reactivity and spectroscopic properties. This is evident in the differing ultraviolet-visible (UV/vis) absorption spectra of the isomers. acs.org For instance, the absorption spectrum of 4-nitroindole (B16737) extends further into the visible range compared to other isomers like 3-nitroindole and 5-nitroindole, whose absorption is largely confined to the near-UV range. acs.org These spectroscopic differences are critical for the identification and characterization of specific isomers. acs.org

The specific compound of interest, this compound, has the following structural properties:

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 134271-94-6 chemicalbook.com
Molecular Formula C₉H₈N₂O₂ chemicalbook.com
Molecular Weight 176.17 g/mol chemicalbook.com
Physical Form Solid

This table is interactive in supported viewing environments.

Overview of Research Directions on this compound

Research specifically focused on this compound has explored its synthesis and application in analytical chemistry.

One documented synthetic route involves the reaction of N-(3-nitro-phenyl)-N'-propylidene-hydrazine in a mixture of 85% phosphoric acid and toluene, heated to 90-100°C. chemicalbook.com This process yields a mixture of this compound and its isomer, 3-methyl-6-nitro-1H-indole. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMHPFAGQBYKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Synthetic Pathway Optimization for 3 Methyl 4 Nitro 1h Indole

Classical and Contemporary Approaches to Indole (B1671886) Core Synthesis Relevant to Nitroindoles

The construction of the indole nucleus is a well-trodden path in organic synthesis, with several named reactions providing reliable routes. However, the presence of a nitro group necessitates adaptations to these classical methods.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a robust method discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of nitroindoles, a nitrophenylhydrazine (B1144169) serves as the starting material. For instance, the reaction of a (nitrophenyl)hydrazine with an appropriate carbonyl compound under acidic conditions can yield a nitroindole. wikipedia.org A modified Fischer indole synthesis has been described for the preparation of ethyl nitroindole-2-carboxylates. nih.gov One specific example leading to a mixture containing 3-methyl-4-nitro-1H-indole involves heating N-(3-nitrophenyl)-N'-propylidene-hydrazine in 85% phosphoric acid and toluene. chemicalbook.com This reaction yields a mixture of this compound and 3-methyl-6-nitro-1H-indole. chemicalbook.com

Starting MaterialReagents/ConditionsProduct(s)YieldReference
N-(3-nitrophenyl)-N'-propylidene-hydrazine85% H3PO4, Toluene, 90-100°C, 2hThis compound and 3-methyl-6-nitro-1H-indole86% (mixture) chemicalbook.com
p-Nitrophenylhydrazine hydrochloride and ethyl pyruvate1. Condensation; 2. Polyphosphoric acid, Benzene (B151609)5-Nitroindole-2-ethyl carboxylate>70% (cyclization) google.com

Madelung Indole Synthesis Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This method is generally limited to the synthesis of simple indoles due to the harsh reaction conditions. bhu.ac.in However, modifications have been developed to make the process milder. Bergman and colleagues demonstrated that 4-nitroindoles can be prepared through a modified Madelung synthesis where an oxalate (B1200264) ester functionality is used to acidify the benzylic hydrogen, facilitating cyclization under less extreme conditions. researchgate.net Another variation involves the use of alkyllithiums as bases to perform the reaction at milder temperatures. bhu.ac.in

Reissert Indole Synthesis and Derivatives

The Reissert indole synthesis offers another pathway, typically starting from an ortho-nitrotoluene and diethyl oxalate to form an indole-2-carboxylic acid derivative, which can then be decarboxylated. wikipedia.orgchemeurope.com The initial step is the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization using zinc in acetic acid. wikipedia.orgchemeurope.com While direct application to this compound is not explicitly detailed in the provided context, the Reissert methodology is a cornerstone for creating substituted indoles and has been the subject of various modifications, including intramolecular versions. wikipedia.org Continuous-flow hydrogenation has also been applied to the Reissert synthesis to efficiently produce substituted indole-2-carboxylic acid ethyl esters. akjournals.com

Direct Nitration Strategies for Indole Derivatives and Their Regioselectivity

Direct nitration of the pre-formed indole ring is a common strategy for introducing a nitro group. However, the high reactivity of the indole nucleus, particularly at the C3 position, and its sensitivity to strong acids can lead to polymerization and lack of regioselectivity. bhu.ac.inquimicaorganica.org

Electrophilic Aromatic Substitution Mechanisms for Nitro Group Introduction

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10^13 times more reactive than benzene. wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation formed upon attack at C3. bhu.ac.in

Nitration of indoles is typically carried out using non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that occurs in strong acidic conditions. bhu.ac.in A method using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed for the regioselective nitration of indoles at the 3-position under non-acidic and metal-free conditions. rsc.orgrsc.org This protocol generates trifluoroacetyl nitrate in situ, which acts as the electrophilic nitrating agent. rsc.orgrsc.orgrsc.org

Control of Regioselectivity at the Indole Ring System

Controlling the position of nitration on the indole ring is a significant challenge. While the C3 position is electronically favored, substitution at other positions can be achieved under specific conditions. bhu.ac.in

If the C3 position is already substituted, as in 3-methylindole (B30407), electrophilic attack is directed to other positions. Nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative, whereas using nitric and sulfuric acids leads to substitution at the C5 position. bhu.ac.in This is because under strongly acidic conditions, the indole ring is protonated at C3, deactivating the pyrrole (B145914) ring towards further electrophilic attack and directing the substitution to the benzene ring. bhu.ac.in

For achieving nitration at the C4 position of 3-methylindole, specific synthetic strategies are required that either direct the electrophile to this position or start with a precursor that already contains the nitro group at the desired location. The synthesis of this compound from N-(3-nitrophenyl)-N'-propylidene-hydrazine via a Fischer-type cyclization is an example of the latter approach, although it also produces the C6-nitro isomer. chemicalbook.com

The choice of solvent can also influence regioselectivity. In the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, using acetic anhydride as the solvent favors nitration at the 2-position, while trifluoroacetic acid directs the nitro group to the 6-position. nih.gov This highlights the subtle interplay of substrate, reagent, and reaction conditions in determining the outcome of indole nitration.

Indole SubstrateNitrating Agent/ConditionsMajor Product(s)Reference
2-MethylindoleBenzoyl nitrate3-Nitro-2-methylindole bhu.ac.in
2-MethylindoleNitric acid/Sulfuric acid5-Nitro-2-methylindole bhu.ac.in
N-Boc-indoleAmmonium tetramethylnitrate, Trifluoroacetic anhydrideN-Boc-3-nitroindole rsc.orgrsc.org
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO3 in Acetic Anhydride, 0°CNα-Trifluoroacetyl-2-nitro-L-tryptophan methyl ester nih.gov
Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl esterHNO3 in Trifluoroacetic acid, 0°CNα-Trifluoroacetyl-6-nitro-L-tryptophan methyl ester nih.gov

Influence of Nitrating Agents and Reaction Conditions on Product Distribution

The direct nitration of 3-methylindole presents a significant challenge in selectively obtaining the 4-nitro isomer. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic attack, often leading to a lack of regioselectivity and the formation of multiple products.

The position of electrophilic substitution on the indole ring is highly dependent on the reaction conditions, particularly the acidity of the medium. Under strongly acidic conditions, the indole nitrogen is protonated, leading to the formation of an indolium cation. This deactivates the pyrrole ring towards electrophilic attack, and substitution occurs preferentially on the benzene ring, typically at the C5 position. Conversely, under less acidic or neutral conditions, the pyrrole ring is more reactive, with the C3 position being the most nucleophilic, followed by the C2 and then the benzene ring positions.

For 3-methylindole, the C3 position is blocked, which might suggest that electrophilic attack would be directed to the C2 position or the benzene ring. However, the outcome of nitration is heavily influenced by the specific nitrating agent and reaction conditions employed.

Common nitrating agents and their general effects on indole and its derivatives are summarized below:

Nitrating AgentTypical ConditionsGeneral Outcome on Indoles
Concentrated Nitric Acid/Sulfuric Acid Strongly acidic, low temperaturePolymerization and complex mixtures. For substituted indoles, often leads to 5-nitro derivatives.
Benzoyl Nitrate Acetonitrile, low temperatureCan lead to 3-nitroindoles if the 3-position is unsubstituted. For 3-methylindole, it has been reported to yield 3-methyl-2-nitroindole.
Ethyl Nitrate In the presence of sodium ethoxideCan also be used for nitration at the 3-position.
Ammonium Tetramethylnitrate/Trifluoroacetic Anhydride Non-acidic, sub-room temperatureGenerates trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent for various indoles, typically at the 3-position. rsc.org
Hydrated Ferric Nitrate -Used for the nitration of some substituted indoles, can lead to dinitration.
tert-Butyl Nitrite (B80452)/Copper Catalyst -A radical nitration approach that can lead to 3-nitroindoles. rsc.orgrsc.org

Specifically for 3-methylindole, direct nitration tends to yield a mixture of isomers, with the 2-nitro, 5-nitro, and 6-nitro products often being significant components. The formation of this compound is generally not favored under standard nitration conditions. Research has shown that nitration of 1-acyl-3-methylindoles can lead to the formation of the 4-nitro derivative, but this requires subsequent deprotection of the nitrogen. The directing effect of the acyl group and the specific reaction conditions are critical in achieving the desired regioselectivity.

Due to these challenges, indirect methods starting from pre-functionalized precursors are the more reliable and commonly employed routes for the synthesis of this compound.

Reductive Cyclization Routes for Substituted Nitroindoles

Reductive cyclization methods are powerful strategies for the synthesis of the indole nucleus, starting from precursors that already contain the nitro group at the desired position. These methods offer excellent control over regioselectivity.

Batcho–Leimgruber Protocol and Its Modifications

The Batcho-Leimgruber indole synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes. nih.govwikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. nih.govwikipedia.org For the synthesis of 4-nitroindoles, the starting material would be a 2-methyl-3,X-dinitrotoluene or a related precursor where one nitro group is destined for the 4-position of the indole and the other is reduced to form the pyrrole ring.

The general sequence of the Batcho-Leimgruber synthesis is as follows:

Enamine Formation: The o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-o-nitrostyrene (enamine). nih.gov

Reductive Cyclization: The intermediate enamine is then subjected to reductive conditions. The nitro group is reduced to an amino group, which subsequently attacks the enamine double bond, leading to the formation of the indole ring after elimination of the secondary amine. nih.govwikipedia.org

A variety of reducing agents can be employed for the cyclization step, each with its own advantages and potential for influencing the reaction outcome.

Reducing AgentTypical ConditionsNotes
Raney Nickel/Hydrazine -A common and effective system. nih.govwikipedia.org
Palladium on Carbon (Pd/C)/H₂ Hydrogen atmosphereAnother widely used catalytic hydrogenation method. nih.govwikipedia.org
Stannous Chloride (SnCl₂) Acidic mediumA classical method for nitro group reduction. nih.gov
Sodium Hydrosulfite (Na₂S₂O₄) -A mild reducing agent. nih.gov
Iron/Acetic Acid -A cost-effective and common reducing system. nih.gov
Titanium(III) Chloride (TiCl₃) MethanolOffers controlled reduction and can be used to prepare 1-hydroxyindoles. clockss.org

In the context of synthesizing 4-nitroindoles, studies have shown that the choice of reducing agent can be critical, especially when dealing with dinitro precursors. For instance, the reduction of dinitro-enamines can be controlled to selectively reduce one nitro group while leaving the other intact. clockss.org The use of a stoichiometric amount of a reducing agent like TiCl₃ can allow for the selective formation of a 4-nitroindole (B16737) from a dinitro precursor. clockss.org

Reduction of o-Nitrostyrenes and Related Precursors

The reductive cyclization of o-nitrostyrenes is another powerful method for indole synthesis. This approach is particularly useful when the desired substitution pattern can be readily introduced into the styrene (B11656) precursor. For the synthesis of this compound, the precursor would be 2-nitro-β-methyl-styrene bearing a nitro group at what will become the 4-position of the indole.

The cyclization is typically achieved by reducing the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization onto the double bond. Various reducing agents and catalysts can be employed for this transformation.

Palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide as the reductant is a well-established and efficient method. mdpi.comnih.gov This reaction often utilizes a palladium catalyst in combination with a phosphine (B1218219) ligand. The use of phenyl formate (B1220265) as a CO surrogate has also been reported, offering a safer alternative to gaseous carbon monoxide. mdpi.com

Transition Metal-Catalyzed Syntheses of Nitroindoles

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the indole nucleus is no exception. Palladium, rhodium, and copper are among the most frequently used metals for these transformations.

Palladium-Catalyzed N-Heteroannulation Reactions

Palladium-catalyzed N-heteroannulation reactions are a cornerstone of modern indole synthesis. These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds in a single catalytic cycle, leading to the construction of the indole ring.

One prominent example is the reductive N-heteroannulation of 2-nitrostyrenes, as mentioned in the previous section. Palladium catalysts, in conjunction with a variety of ligands and reducing agents (often carbon monoxide or its surrogates), facilitate the reductive cyclization to form the indole. mdpi.comnih.gov This method is valued for its functional group tolerance and can be applied to the synthesis of substituted nitroindoles, provided the appropriately substituted o-nitrostyrene is available.

Another approach involves the palladium-catalyzed coupling of a suitably substituted o-haloaniline with an alkyne (the Larock indole synthesis) or an alkene. While the Larock synthesis is a powerful tool, its application to the synthesis of 4-nitroindoles would require a starting o-haloaniline with a nitro group at the desired position, which may not always be readily accessible.

More direct approaches involve the palladium-catalyzed C-H activation/functionalization of pre-formed indoles. However, achieving regioselective functionalization at the C4 position remains a significant challenge.

Other Metal-Mediated or Catalyzed Methods

Besides palladium, other transition metals have shown promise in the synthesis of nitroindoles.

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of 3-substituted indoles. For instance, rhodium carboxylate complexes can catalyze the migration of a nitro group in β-nitro styryl azides to selectively produce 3-nitroindoles. nih.govnih.gov This method offers a unique approach to installing the nitro group at the C3 position. While not directly applicable to the synthesis of this compound, it highlights the potential of rhodium catalysis in manipulating nitro-substituted precursors.

Copper-catalyzed reactions have also been developed for the synthesis of indoles and have been applied to the nitration of indoles. For example, a copper-catalyzed switchable transannulation/nitration of indoles using tert-butyl nitrite has been reported for the selective synthesis of 3-nitroindoles. rsc.orgrsc.org This method relies on the judicious choice of an N-auxiliary group to control the reactivity and achieve the desired nitration. rsc.orgrsc.org While focused on C3-nitration, these findings open avenues for exploring copper-catalyzed routes to other nitroindole isomers.

Solvent-Free and Green Chemistry Approaches in Nitroindole Synthesis

Utilization of Heterogeneous Catalysts (e.g., Nano-titania)

A key strategy in greening the synthesis of nitro-substituted heterocycles is the use of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated and recycled. rsc.org Nano-titania (TiO₂) has emerged as a promising, inexpensive, stable, and reusable heterogeneous catalyst for various organic transformations. ias.ac.in Its high catalytic activity is attributed to its large surface area and unique electronic properties. researchgate.netnih.gov Nano-titania can be synthesized through various methods, including sol-gel and hydrothermal processes, which allow for the control of particle size and phase (anatase, rutile, or brookite) to optimize catalytic performance. nih.govkashanu.ac.ir The anatase phase is often preferred for its superior photocatalytic and catalytic properties. nih.govscielo.br

In a relevant example demonstrating a green, solvent-free approach, nano-titania was successfully employed as a catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This reaction involves the condensation of an aldehyde with 3,5-dimethyl-4-nitroisoxazole (B73060) under neat (solvent-free) conditions. ias.ac.in The proposed mechanism suggests that the TiO₂ nanoparticles facilitate the reaction by activating the aldehyde. ias.ac.in

Table 1: Catalyst Recyclability in Nano-Titania Catalyzed Synthesis This table illustrates the reusability of the nano-titania catalyst over several cycles for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, a reaction analogous to potential green syntheses of other nitro-heterocycles.

CycleYield (%)
Fresh95
Cycle 194
Cycle 293
Cycle 393
Cycle 492
Source: Adapted from research findings on nano-titania catalyzed synthesis. ias.ac.in

Evaluation of Green Chemistry Metrics (e.g., Atom Economy, E-factor)

To quantitatively assess the environmental performance of a chemical process, green chemistry relies on a set of metrics. mdpi.com Two of the most fundamental and widely used metrics are Atom Economy (AE) and the Environmental Factor (E-factor). chembam.com

Atom Economy (AE) was introduced to measure the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. greenchemistry-toolkit.org It is calculated as:

AE (%) = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 chembam.com

A higher atom economy signifies a more efficient process where fewer atoms from the reactants are incorporated into unwanted byproducts. greenchemistry-toolkit.orgrsc.org An ideal, or 100%, atom economy means that all reactant atoms are found in the final product. researchgate.net

The E-factor provides a different perspective by focusing on the amount of waste generated per unit of product. chembam.com It is defined as:

E-factor = Total mass of waste (in kg) / Mass of product (in kg) libretexts.org

The E-factor considers waste from all sources, including byproducts, leftover reactants, and solvent losses, although water is often excluded. libretexts.org A lower E-factor is desirable, with an ideal value of 0 indicating a waste-free process. libretexts.org The acceptable E-factor can vary significantly between industries, from <1-5 for bulk chemicals to >100 for pharmaceuticals, reflecting the scale of production and complexity of the synthesis. chembam.comlibretexts.org

The application of these metrics is crucial for evaluating and comparing different synthetic pathways. For instance, in the nano-titania catalyzed solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, the green metrics were calculated to demonstrate the eco-friendly nature of the methodology. ias.ac.in

Table 2: Green Chemistry Metrics for a Nano-Titania Catalyzed Solvent-Free Synthesis This table presents calculated green metrics for the synthesis of a representative product (3a) in a study on nano-titania catalyzed reactions, highlighting the method's environmental efficiency.

MetricFormulaCalculated Value
Atom Economy(FW of Product / FW of all Reactants) x 10093.18%
Reaction Mass Efficiency (RME)(Mass of Product / Total Mass of Reactants) x 10088.52%
Process Mass Intensity (PMI)(Total Mass Input / Mass of Product)1.12
E-Factor(Total Waste / Mass of Product)0.12
Source: Data from a study on the efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in

These values, particularly the high atom economy and very low E-factor, clearly indicate the environmental benefits and high efficiency of employing heterogeneous catalysis in a solvent-free system for the synthesis of nitro-containing heterocyclic compounds. ias.ac.in

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Methyl 4 Nitro 1h Indole

Electrophilic Reactivity of the Nitroindole Moiety

The introduction of a nitro group at the C3 position of an indole (B1671886) ring has been shown to reverse its intrinsic nucleophilic character, rendering the heterocyclic system electrophilic. acs.org This electronic modification makes 3-nitroindoles valuable substrates in reactions with various electron-rich species. rsc.orgresearchgate.net Although the target molecule is 3-methyl-4-nitro-1H-indole, the principles of electrophilicity observed in 3-nitroindoles provide a foundational understanding of its potential reactivity. The electron-withdrawing nitro group at C4 in this compound similarly enhances the electrophilic character of the indole ring, particularly at the C2 and C7 positions.

The electrophilically activated indole ring of nitroindoles readily reacts with a variety of electron-rich nucleophiles. rsc.orgresearchgate.net These reactions often lead to the formation of complex heterocyclic structures through functionalization at the C2 and C3 positions. For instance, 3-nitroindoles have been shown to react with 1,3-dipoles in cycloaddition reactions to form annulated heterocycles. acs.org The enhanced electrophilicity facilitates reactions that are otherwise challenging with standard indole substrates. This reactivity has been exploited for the synthesis of diverse and densely functionalized indoline (B122111) compounds. acs.orgrsc.org

A significant aspect of the reactivity of nitroindoles is their propensity to undergo dearomatization reactions. rsc.orgresearchgate.netresearchgate.net Catalytic dearomatization serves as a powerful method for converting flat aromatic compounds into three-dimensional cyclic products. dicp.ac.cn In the case of 3-nitroindoles, nucleophilic addition often initiates a cascade that leads to dearomatized indoline structures. For example, a palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates has been reported to produce multi-functionalized indoline products in good yields and high diastereoselectivity. dicp.ac.cn Similarly, copper(I)-catalyzed dearomative (3+2) cycloaddition of 3-nitroindoles with propargylic nucleophiles provides access to cyclopenta[b]indolines. scispace.com These dearomatization strategies highlight the synthetic utility of the electrophilic nature of the nitroindole core. rsc.orgresearchgate.net

Table 1: Examples of Dearomatization Reactions of 3-Nitroindoles

Reaction Type Reactants Catalyst/Conditions Product Type Yield (%) Ref
Methoxyallylation 3-Nitroindole, Allyl carbonate Pd₂(dba)₃, Ligand, MeCN, 40°C Functionalized indoline up to 86 dicp.ac.cn
(3+2) Cycloaddition 3-Nitroindole, Propargylmalonate Cu(OTf)₂, PPh₃ Cyclopenta[b]indoline up to 86 scispace.com
(4+2) Annulation 3-Nitroindole, Vinylketone Basic conditions, low temp. Cyclohexannulated dihydroindole Good researchgate.net

Reactions with Electron-Rich Species

Nucleophilic Behavior and N-Centered Reactivity

Despite the deactivating effect of the nitro group, the nitrogen atom of the indole ring in this compound retains its nucleophilic character, allowing it to participate in various N-centered reactions. The acidity of the N-H proton is increased by the electron-withdrawing nitro group, facilitating its deprotonation and subsequent reaction with electrophiles. researchgate.net

N-alkylation of indoles is a fundamental transformation for introducing substituents onto the nitrogen atom. google.com For nitroindoles, N-alkylation can be achieved under various conditions, including phase-transfer catalysis. researchgate.net The position of the nitro group on the indole ring has been found to be crucial in controlling the stereoselectivity of asymmetric N-alkylation reactions. researchgate.net Studies on the aza-Michael addition of 4-nitroindole (B16737) to Michael acceptors in the presence of cinchona alkaloid-based phase-transfer catalysts have shown the formation of N-alkylated products in high yields. researchgate.net

N-acylation of indoles can be efficiently performed using various acylating agents. A chemoselective method for the N-acylation of indoles using thioesters as the acyl source has been developed, proceeding in the presence of a base like Cs₂CO₃. beilstein-journals.org This method is tolerant of various functional groups on the indole ring. beilstein-journals.org While specific examples for this compound are not detailed, the general applicability of these methods suggests they would be effective.

Table 2: Conditions for N-Alkylation and N-Acylation of Indole Derivatives

Reaction Substrate Reagent Catalyst/Base Conditions Product Ref
N-Methylation Indole Dimethyl carbonate DABCO 90-95°C 1-Methylindole google.com
N-Benzylation Indole Dibenzyl carbonate DABCO ~135°C 1-Benzylindole google.com
N-Acylation 3-Methyl-1H-indole S-methyl butanethioate Cs₂CO₃ Xylene, 100°C 1-(3-methyl-1H-indol-1-yl)butan-1-one beilstein-journals.org
Asymmetric N-Alkylation 4-Nitroindole Michael Acceptor Cinchona Alkaloid Catalyst Phase-Transfer Chiral N-alkylated indole researchgate.net

The indole nitrogen can act as a nucleophile in aza-Michael additions to electron-deficient alkenes, forming a new C-N bond. mdpi.comresearchgate.net This reaction provides an efficient route to N-substituted indoles. researchgate.netnih.gov Research has shown that 3-nitroindoles can serve as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. mdpi.com The presence of an electron-withdrawing group at the C3-position is crucial for this reactivity. mdpi.com For this compound, the nucleophilicity of the nitrogen atom, enhanced by deprotonation, would allow it to engage in similar aza-Michael reactions with suitable acceptors. d-nb.info

N-Alkylation and N-Acylation Reactions

Reactivity at Carbon Positions (C2, C3, C4, C5, C6, C7)

The substitution pattern of this compound directs the reactivity at its various carbon atoms.

C2 Position : While the C3 position is the most common site for electrophilic attack in unsubstituted indoles, in 3-substituted indoles like this compound, electrophilic substitution can occur at the C2 position. bhu.ac.in However, the strong electron-withdrawing effect of the 4-nitro group significantly deactivates the ring, making such reactions challenging. More commonly, the C2 position becomes an electrophilic site, susceptible to nucleophilic attack, especially in dearomatization reactions of 3-nitroindoles. rsc.orgresearchgate.net

C3 Position : The C3 position is occupied by a methyl group, precluding direct substitution at this site. However, the methyl group itself could potentially undergo functionalization under specific radical or oxidative conditions.

C4 Position : This position is substituted with the nitro group. The C-N bond can be subject to transformations, such as reduction of the nitro group to an amino group using reagents like Zn in acetic acid or catalytic hydrogenation. dicp.ac.cn This amino group can then serve as a handle for further functionalization.

C5, C6, and C7 Positions : These positions on the benzene (B151609) portion of the indole ring are deactivated towards electrophilic substitution due to the C4-nitro group. vulcanchem.com Nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group (C5 or C7) might be possible with strong nucleophiles, although this is less common for nitroindoles compared to other nitroaromatic systems. Generally, electrophilic attack, if forced, would likely occur at the C6 position, which is least deactivated by the C4-nitro group. bhu.ac.in

Electrophilic and Nucleophilic Substitutions at Ring Carbons

The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in Generally, the C-3 position is the most reactive site for electrophilic attack due to the stability of the resulting cation intermediate. bhu.ac.in However, in this compound, the C-3 position is already substituted with a methyl group. This directs further electrophilic substitutions to other positions on the ring. The presence of the electron-withdrawing nitro group at the C-4 position deactivates the benzene portion of the indole ring towards electrophilic attack. Consequently, electrophilic substitution, if it occurs, would likely be directed to the C-2, C-5, or C-6 positions, with the precise location influenced by the reaction conditions and the nature of the electrophile. For instance, nitration of 2-methylindole (B41428) under non-acidic conditions yields the 3-nitro derivative, while under strongly acidic conditions, substitution occurs at the C-5 position. bhu.ac.in

Due to the delocalization of π-electrons, the indole nucleus readily undergoes electrophilic substitution. researchgate.net The slightly acidic N-H group can also be deprotonated under basic conditions to form a nucleophilic center. researchgate.net In the case of this compound, the electron-withdrawing nitro group at C-4 is expected to activate the aromatic nucleus for nucleophilic aromatic substitution reactions. researchgate.net

Functionalization via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize indole scaffolds. beilstein-journals.orgnih.govmdpi.com Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings can be utilized to introduce a wide variety of substituents onto the indole ring. beilstein-journals.orgmdpi.com For this compound, these reactions would typically require prior halogenation or conversion of a hydroxyl group to a triflate at a specific position on the ring to serve as the electrophilic coupling partner. For example, the C-7 position of 1-methyl-4-nitro-1H-indazole has been successfully arylated via a palladium-catalyzed oxidative arylation. researchgate.net Similarly, various 2-aryl-3-arylaminoindoles have been synthesized via palladium-catalyzed cross-coupling reactions. organic-chemistry.org These methods offer a versatile approach to synthesizing a diverse library of substituted this compound derivatives.

Table 1: Examples of Cross-Coupling Reactions for Indole Functionalization
Reaction NameCatalyst/ReagentsBond FormedReference
Suzuki-MiyauraPd catalyst, baseC-C (aryl-aryl, etc.) beilstein-journals.orgmdpi.com
HeckPd catalyst, baseC-C (alkenyl-aryl) beilstein-journals.orgmdpi.com
SonogashiraPd/Cu catalyst, baseC-C (alkynyl-aryl) beilstein-journals.orgmdpi.com
StillePd catalystC-C (organotin-aryl) beilstein-journals.orgmdpi.com
Oxidative ArylationPd(OAc)₂, ligand, oxidantC-C (aryl-aryl) researchgate.net

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of transformations, providing a gateway to various other functionalities. sci-hub.se

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.net This conversion is typically achieved using various reducing agents. A common method involves the use of metals such as iron, tin, or zinc in the presence of an acid. acs.org For instance, the reduction of a nitro group can be carried out using iron powder and ammonium (B1175870) chloride in a mixture of methanol, THF, and water at 60 °C. acs.org Another established method utilizes stannous chloride (SnCl₂) in an alcoholic solvent. researchgate.net The resulting 4-amino-3-methyl-1H-indole is a valuable intermediate for further derivatization, particularly for the synthesis of biologically active compounds. acs.org For example, the reduction of 4-nitroindole to 4-aminoindole (B1269813) has been accomplished using hydrogen gas and a palladium on carbon catalyst. acs.org

Table 2: Reagents for the Reduction of Nitroarenes
Reagent(s)ConditionsReference
Fe, NH₄ClMethanol/THF/Water, 60 °C acs.org
H₂, Pd/C- acs.org
SnCl₂Alcohol researchgate.net

Other Nitro Group Derivatizations

Beyond reduction, the nitro group can be involved in other transformations. For instance, it can participate in nucleophilic aromatic substitution reactions, where it is displaced by a suitable nucleophile. researchgate.net The strong electron-withdrawing nature of the nitro group facilitates such reactions.

Cycloaddition Reactions Involving the Indole π-System

The indole π-system can participate in cycloaddition reactions, offering a powerful strategy for the construction of complex heterocyclic frameworks. researchgate.net These reactions are atom-economical and are considered green chemical processes. researchgate.net The indole ring can act as a diene or a dienophile depending on the reaction partner. For instance, 3-nitro-1-(p-toluenesulfonyl)indole has been shown to react with cyclopentadiene (B3395910) in a Diels-Alder cycloaddition to yield a carbazole (B46965) derivative. scispace.com While specific examples involving this compound are not extensively documented, the general reactivity pattern of indoles in cycloadditions suggests its potential to participate in [4+2], [3+2], and other cycloaddition reactions to generate diverse polycyclic structures. researchgate.netscispace.comacs.orgmdpi.com For example, formal [3+2] cycloadditions of indoles with vinyl aziridines have been used to synthesize pyrroloindolines. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 3-methyl-4-nitro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring and the indole (B1671886) nitrogen, as well as the methyl group protons, exhibit distinct signals. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (deshielded).

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~8.5 (broad singlet)bs-
H2~7.3 (triplet)t~3.0
H5~7.6 (doublet)d~8.1
H6~7.2 (triplet)t~7.7
H7~7.9 (doublet)d~7.5
CH₃~2.5 (singlet)s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative groups like the nitro group appearing at a lower field.

The ¹³C NMR spectrum of this compound will show signals for the nine carbon atoms present in the molecule. The carbons of the indole ring and the methyl group will have characteristic chemical shifts. For instance, the carbon atom C4, directly bonded to the nitro group, is expected to be significantly deshielded.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2~123.6
C3~113.1
C3a~126.3
C4~137.7
C5~122.8
C6~123.5
C7~114.9
C7a~110.5
CH₃~12.7

Note: These are approximate values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While one-dimensional NMR provides information about individual atoms, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between them. semanticscholar.orgsci-hub.seyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. github.io In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the benzene (B151609) ring (e.g., H5-H6, H6-H7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and their attached carbons. github.io For this compound, the HSQC spectrum would show a correlation peak for each C-H bond, for example, between the methyl protons and the methyl carbon, and between each aromatic proton and its corresponding carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. rsc.org The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the N-H stretch of the indole ring, the C-H stretches of the aromatic and methyl groups, and the characteristic symmetric and asymmetric stretches of the nitro group. researchgate.net The presence of a sharp absorption peak in the range of 3500-3300 cm⁻¹ is characteristic of the N-H vibration of the indole ring. researchgate.net

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3400Sharp, Medium
Aromatic C-H Stretch~3100-3000Medium
Aliphatic C-H Stretch (CH₃)~2950-2850Medium
C=C Aromatic Ring Stretch~1600-1450Medium to Strong
Asymmetric NO₂ Stretch~1520Strong
Symmetric NO₂ Stretch~1350Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. ias.ac.in While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. In the context of this compound, Raman spectroscopy can provide clear signals for the C=C bonds of the aromatic system and the symmetric vibrations of the nitro group. researchgate.netresearchgate.net

Interactive Data Table: Key Raman Shifts for this compound

Vibrational ModeRaman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch~3100-3000Medium
C=C Aromatic Ring Stretch~1600-1550Strong
Symmetric NO₂ Stretch~1350Strong
Ring Breathing Modes~1000-800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides insights into the fragmentation behavior of this compound. In this technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for indole derivatives under EIMS often involve the cleavage of bonds adjacent to the indole ring and the loss of small neutral molecules. For nitro-substituted indoles, common fragmentations include the loss of the nitro group (NO₂) or parts of it, such as NO or O. The presence of a methyl group can lead to the formation of a stable tropylium-like ion through rearrangement. While specific EIMS data for this compound is not detailed in the provided search results, general principles of EIMS fragmentation of related structures suggest that the molecular ion peak would be observed, followed by peaks corresponding to the loss of the nitro group and subsequent rearrangements of the indole core. youtube.comlibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound, often with minimal fragmentation. In a study, this compound was analyzed using ESI-HRMS (High-Resolution Mass Spectrometry), which confirmed its molecular formula. doi.org The compound was observed as the protonated molecule, [M+H]⁺. doi.org This technique is valuable for accurately determining the molecular weight of the compound in its intact form.

A recent study highlighted the use of this compound as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where it demonstrated excellent performance in the analysis of various biomolecules. acs.orgnsf.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. bioanalysis-zone.com For this compound (C₉H₈N₂O₂), the exact mass provides unambiguous confirmation of its molecular formula.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 177.0664. doi.org Experimental data from ESI-HRMS analysis showed an observed m/z of 177.0662, which is in close agreement with the calculated value. doi.org This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Property Value Source
Molecular FormulaC₉H₈N₂O₂ guidechem.comnih.gov
Molecular Weight176.17 g/mol nih.govchemicalbook.com
Exact Mass176.058577502 Da guidechem.comnih.gov
Monoisotopic Mass176.058577502 Da guidechem.comnih.gov
Calculated [M+H]⁺177.0664 doi.org
Observed [M+H]⁺ (ESI-HRMS)177.0662 doi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound provides valuable information about its electronic transitions. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The chromophore in this molecule, the nitro-substituted indole ring, gives rise to characteristic absorption bands. upi.edu

The electronic transitions in molecules like this compound are typically of the π → π* and n → π* types. upi.edu The indole ring system contains π electrons, and the nitro group introduces non-bonding (n) electrons on the oxygen atoms as well as extending the conjugated π system.

A study on nitro indole derivatives, including this compound, showed their UV-Vis spectra in methanol. doi.org The presence of the electron-withdrawing nitro group on the indole ring influences the energy of these transitions, often causing a red shift (a shift to longer wavelengths) compared to the unsubstituted indole. rsc.org The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are key parameters obtained from a UV-Vis spectrum. For a related compound, 4-nitro-1H-indole-3-carboxaldehyde, the experimental UV-Vis spectrum was recorded and compared with theoretical calculations. researchgate.net

Transition Type Typical Wavelength Range Description
π → π200-400 nmExcitation of an electron from a π bonding orbital to a π antibonding orbital. Generally results in strong absorption bands. upi.edu
n → π250-600 nmExcitation of a non-bonding electron (from the nitro group) to a π antibonding orbital. Typically results in weaker absorption bands compared to π → π* transitions. upi.edu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture of this compound in the solid state.

While a specific crystallographic study for this compound was not found in the provided search results, data for a related compound, this compound (S3a), is available. rsc.org This information allows for a detailed understanding of its crystal structure.

Determination of Crystal System and Space Group

The analysis of the diffraction pattern from a single crystal of a compound allows for the determination of its crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

For a compound identified as this compound (S3a), the crystal system was determined to be orthorhombic with the space group P2₁2₁2₁. rsc.org The unit cell parameters were also determined, providing the dimensions of the fundamental repeating unit of the crystal lattice. rsc.org

Crystallographic Parameter Value for this compound (S3a) Source
Crystal SystemOrthorhombic rsc.org
Space GroupP2₁2₁2₁ rsc.org
a (Å)9.5102(2) rsc.org
b (Å)10.95350(10) rsc.org
c (Å)22.7080(4) rsc.org
α (°)90 rsc.org
β (°)90 rsc.org
γ (°)90 rsc.org
Volume (ų)2365.49(7) rsc.org
Z (molecules per unit cell)4 rsc.org

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive experimental dataset for the bond lengths, bond angles, and torsion angles of this compound is not currently published in crystallographic databases. However, based on the analysis of structurally similar indole derivatives, a theoretical model of its geometry can be proposed.

The indole ring system is anticipated to be largely planar. The fusion of the benzene and pyrrole (B145914) rings creates a rigid bicyclic structure. The introduction of a methyl group at the C3 position and a nitro group at the C4 position will induce some steric strain and electronic effects that influence the local geometry.

Expected Bond Lengths: The C-N bonds within the pyrrole ring and the C-C bonds in both the pyrrole and benzene rings are expected to exhibit lengths intermediate between typical single and double bonds, characteristic of their aromatic nature. The C-N bonds of the nitro group are also expected to show partial double bond character.

Expected Bond Angles: The bond angles within the fused ring system will largely adhere to the typical angles for sp² hybridized carbon and nitrogen atoms, which are approximately 120 degrees for the benzene ring and around 108 degrees for the five-membered pyrrole ring. The presence of the bulky nitro group may cause some distortion in the bond angles around the C4 position.

Expected Torsion Angles: The torsion angles within the bicyclic indole core are expected to be close to 0 or 180 degrees, reflecting the planarity of the ring system. The orientation of the methyl and nitro group substituents relative to the indole plane will be of particular interest for understanding their steric and electronic influence.

A detailed experimental determination of these parameters through single-crystal X-ray diffraction is necessary to confirm these theoretical expectations and provide a precise, quantitative description of the molecule's three-dimensional structure.

Intermolecular Interactions and Crystal Packing Features (e.g., Hydrogen Bonding)

Hydrogen Bonding: The N-H group of the indole ring is a potential hydrogen bond donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, it is highly probable that N-H···O hydrogen bonds are a dominant feature in the crystal packing, linking molecules into chains, dimers, or more complex three-dimensional networks.

π-π Stacking: The planar aromatic indole ring system is susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a common feature in the crystal packing of aromatic compounds and contribute significantly to the stability of the crystal lattice.

A comprehensive understanding of the supramolecular architecture of this compound awaits detailed crystallographic studies. Such studies would elucidate the specific hydrogen bonding motifs and other intermolecular contacts, providing valuable insights into the relationship between its molecular structure and its solid-state properties.

Computational and Theoretical Chemistry Studies of 3 Methyl 4 Nitro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become one of the most effective approaches for studying the electronic configurations and characteristics of compounds. nih.gov For indole (B1671886) derivatives, hybrid functionals like B3LYP combined with basis sets such as 6-311G or cc-pVTZ are commonly employed to achieve a balance between computational cost and accuracy. academie-sciences.frresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For substituted indoles, DFT calculations can accurately predict these parameters, which can then be compared with experimental data if available (e.g., from X-ray crystallography). researchgate.netresearchgate.net

The optimized geometry of 3-methyl-4-nitro-1H-indole is expected to be largely planar due to the aromatic indole ring system. However, minor deviations may occur due to the steric and electronic effects of the methyl and nitro substituents. The presence of the electron-withdrawing nitro group at the C4 position and the electron-donating methyl group at the C3 position influences the electron distribution and, consequently, the bond lengths within the indole ring. researchgate.net For instance, theoretical calculations on the related molecule 4-nitro-1H-indole-carboxaldehyde (NICA) showed that deviations between calculated and experimental bond lengths can be attributed to the presence of the nitro group substituent. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound This table is illustrative, showing the types of parameters obtained from DFT calculations. Specific values would require a dedicated computational study.

Parameter Bond/Angle Predicted Value (Å/°)
Bond Lengths C3-C(Methyl) ~1.50
C4-N(Nitro) ~1.47
N1-C2 ~1.36
C8-C9 ~1.41
Bond Angles C2-C3-C9 ~108
C3-C4-C5 ~130
C3-C4-N(Nitro) ~118
Dihedral Angle C5-C4-N-O ~180 (Co-planar)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which includes the electron-donating methyl group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the adjacent benzene (B151609) ring portion of the indole. This distribution facilitates an intramolecular charge transfer (ICT) from the indole ring to the nitro group upon electronic excitation. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. eurjchem.com Studies on similar nitro-aromatic compounds have shown that the presence of strong electron-donating and electron-withdrawing groups leads to a smaller energy gap. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties This table illustrates the typical quantum chemical descriptors derived from FMO analysis.

Parameter Description Predicted Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital Negative value (in eV)
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Negative value (in eV)
Energy Gap (ΔE) E(LUMO) - E(HOMO) Low value (in eV), indicating high reactivity
Ionization Potential (I) -E(HOMO) Value in eV
Electron Affinity (A) -E(LUMO) Value in eV
Chemical Hardness (η) (I - A) / 2 Low value, indicating softness
Electronegativity (χ) (I + A) / 2 Value in eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential. researchgate.net

In this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.gov A region of positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), identifying it as a site for nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses that provide a detailed visualization of electron pairing and localization in a molecule. researchgate.net ELF analysis is particularly useful for distinguishing between different types of chemical bonds (covalent, ionic, metallic) and identifying lone pairs of electrons. nih.gov LOL provides a complementary view of electron localization, where high values indicate regions with significant electron density, such as covalent bonds and lone pairs. nih.gov

For this compound, ELF and LOL studies would map the delocalized π-electron system of the indole ring and show high localization in the C-C, C-N, N-O, and C-H covalent bonds. Such studies, as performed on the similar compound 4-nitro-1H-indole-carboxaldehyde, help to visualize the electron delocalization across the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis provides a quantitative picture of charge transfer and conjugative interactions within a molecule. tandfonline.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more intense interaction and greater charge delocalization, which contributes to the stability of the molecule. tandfonline.com

In this compound, significant NBO interactions are expected between the π-orbitals of the indole ring (donors) and the π*-antibonding orbitals of the nitro group (acceptors). This corresponds to the intramolecular charge transfer from the electron-rich ring to the electron-withdrawing substituent. The analysis would also quantify hyperconjugative interactions involving the methyl group and the indole N-H bond. researchgate.netresearchgate.net

Table 3: Predicted Significant NBO Interactions and Second-Order Perturbation Energies E(2) This table is illustrative of NBO analysis results.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π (C5-C6) π* (C4-N11) High π-π* conjugation
π (C8-C9) π* (C4-N11) High π-π* conjugation
LP(1) O(12) σ* (C4-N11) Moderate Lone pair delocalization
σ (C2-H) σ* (N1-C9) Low σ-σ* hyperconjugation

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Calculated NMR, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. rsc.org DFT methods can accurately calculate vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. ijcce.ac.irresearchgate.net

The calculated IR spectrum would show characteristic vibrational modes, such as the N-H stretch of the indole ring, the asymmetric and symmetric stretches of the NO₂ group, and C-H stretches of the aromatic ring and methyl group. Comparing calculated frequencies with experimental FT-IR data helps in the precise assignment of spectral bands. researchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. ijcce.ac.ir The calculations would reflect the influence of the electron-withdrawing nitro group, which would cause downfield shifts for nearby protons and carbons, and the electron-donating methyl group. A strong correlation between calculated and experimental NMR spectra serves as powerful evidence for the proposed structure. rsc.org

Table 4: Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how theoretical data is used to validate experimental findings.

Parameter Predicted Value (DFT) Description
IR Frequency (cm⁻¹) ~3400 N-H stretching vibration
~1520 Asymmetric NO₂ stretching
~1340 Symmetric NO₂ stretching
¹H NMR Shift (ppm) >8.0 Proton on C5 (deshielded by NO₂)
~2.4 Protons on C3-Methyl group
¹³C NMR Shift (ppm) >140 C4 (attached to NO₂)
~10 C of Methyl group

Reaction Pathway Modeling and Transition State Characterization

The synthesis of substituted indoles often involves complex reaction mechanisms. Computational modeling is instrumental in elucidating these pathways, identifying intermediates, and characterizing the transition states that govern reaction rates and selectivity. While specific computational studies on the reaction pathway for the synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar indole derivatives.

One common route to indole synthesis is the Fischer indole synthesis. A study on the synthesis of this compound and its isomer, 3-methyl-6-nitro-1H-indole, involves the reaction of N-(3-nitrophenyl)-N'-propylidene-hydrazine in the presence of polyphosphoric acid. rsc.org The mechanism of such acid-catalyzed cyclizations can be computationally modeled to understand the regioselectivity, which in this case yields a mixture of the 4-nitro and 6-nitro isomers.

Furthermore, density functional theory (DFT) calculations have been successfully employed to study the mechanism of reactions involving indole derivatives. For instance, the Friedel-Crafts hydroxyalkylation between indole and 4-nitrobenzaldehyde (B150856) has been investigated using DFT. researchgate.netunito.it These studies calculate the energies of intermediates and transition states, providing a detailed picture of the reaction coordinate. The first step of this reaction, leading to an intermediate, was found to be energetically favorable by 24.7 kJ/mol, with the final product being 54.8 kJ/mol lower in energy than the reactants. researchgate.netunito.it Such computational approaches could be applied to model the specific synthesis of this compound, providing data on activation energies and the geometries of transition states.

A proposed mechanism for the nitration of indole at the 3-position, a reaction relevant to the synthesis of nitro-indoles, has been supported by computational chemistry. nih.gov These studies highlight the importance of the reaction conditions and the nature of the nitrating agent in determining the outcome of the reaction. For this compound, the presence of the methyl group at the 3-position would block direct nitration at this site, necessitating alternative synthetic strategies or precursor molecules where the nitro group is introduced before the indole ring formation or through rearrangement, all of which can be modeled computationally.

In Silico Approaches to Molecular Recognition and Binding Sites (General, not efficacy/safety)

Molecular docking studies on various indole derivatives have been reported, demonstrating their potential to interact with a range of biological targets. For example, derivatives of bis-indole have been docked against pteridine (B1203161) reductase, a potential drug target. d-nb.info In such studies, the ligand is placed in the binding site of the receptor, and its conformation and interaction energies are calculated. The binding affinity is often expressed as a docking score in kcal/mol. For instance, various indole derivatives have shown binding scores in the range of -8.6 to -10.3 kcal/mol against different fungal enzymes. jbcpm.com

The interaction of a ligand with a receptor is governed by various forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The chemical structure of this compound, with its hydrogen bond donor (the indole N-H), and the polar nitro group, suggests that it could participate in specific interactions within a protein's binding pocket. The methyl group, on the other hand, could be involved in hydrophobic interactions.

Computational tools can also predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule. For a series of indole derivatives, parameters such as molecular weight, number of rotatable bonds, hydrogen bond donors and acceptors, and lipophilicity (logP) have been calculated to assess their drug-likeness. jbcpm.com These in silico predictions are valuable in the early stages of drug development to prioritize compounds for further experimental testing. A study on 4-nitroindole (B16737) derivatives as 5-HT2A receptor antagonists also utilized computational modeling to validate their biological results and understand the structure-activity relationship. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO properties. The this compound molecule, with the electron-donating indole ring and the electron-withdrawing nitro group, fits this structural motif.

The NLO properties of a molecule are described by its hyperpolarizability (β). Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are powerful tools for evaluating these properties. rsc.orgnih.gov Studies on 3-substituted indoles have shown that the NLO properties are highly dependent on the nature of the substituent. rsc.org

A strong electron-withdrawing group, such as a nitro group, can lead to a large NLO response due to intramolecular charge transfer from the donor to the acceptor part of the molecule. rsc.org For example, a p-nitrophenyl ethenyl indole was found to have a significantly larger first hyperpolarizability (β) compared to a reference ethenyl indole. rsc.org The β value for the p-nitrophenyl ethenyl indole was calculated to be 115 x 10⁻³⁰ esu⁻¹ cm⁵, which is 12 times greater than the reference compound. rsc.org This highlights the profound effect of the nitro group on the NLO response.

The NLO properties are also related to the HOMO-LUMO energy gap of the molecule. A smaller energy gap generally correlates with a larger hyperpolarizability. The introduction of a strong electron-withdrawing group tends to decrease the HOMO-LUMO gap, thus enhancing the NLO response. rsc.orgrsc.org The table below, adapted from a study on related ethenyl indoles, illustrates the effect of substituents on the calculated dipole moment change (Δμ) and first hyperpolarizability (β), which are key indicators of NLO activity. rsc.org

Compound (Substituent on ethenyl indole)Δμ (Debye)β (x 10⁻³⁰ esu⁻¹ cm⁵)
p-nitrophenyl9.4 - 17.8115
Unsubstituted-9
p-chlorophenyl4.2 - 6.2-
p-methoxyphenyl4.2 - 6.2-
Data derived from related p-phenyl substituted ethenyl indoles. rsc.org

The theoretical evaluation of the NLO properties of this compound would involve optimizing its geometry and then performing TD-DFT calculations to determine its dipole moment, polarizability, and hyperpolarizability. The results would provide valuable insights into its potential as an NLO material.

Applications of 3 Methyl 4 Nitro 1h Indole in Synthetic Chemistry and Materials Science

Role as a Precursor or Building Block in Organic Synthesis

3-Methyl-4-nitro-1H-indole serves as a valuable starting material and intermediate in the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the reactive indole (B1671886) core allows for a variety of chemical transformations.

The chemical structure of this compound, featuring a methyl group at the 3-position and a nitro group on the benzene (B151609) ring, makes it an ideal precursor for generating a range of substituted indole and indoline (B122111) derivatives. The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization and subsequent reactions to introduce other functionalities. google.com This transformation is a key step in creating compounds with potential biological activity.

Furthermore, the indole ring system itself is amenable to various substitution reactions. For instance, Friedel-Crafts type reactions can introduce acyl groups at different positions on the indole nucleus, although the presence of the deactivating nitro group influences the regioselectivity of such reactions. acs.org The strategic placement of the nitro group on the 4-position of the indole ring in this compound provides a unique starting point for the synthesis of specifically substituted indoles that might be difficult to access through other synthetic routes. The reduction of the nitro group to an amine, for example, furnishes 4-amino-3-methylindole, a key intermediate for further elaboration. google.comnsf.gov

Precursor CompoundReaction TypeProduct ClassRef.
This compoundNitro group reduction4-Amino-3-methylindoles google.comnsf.gov
Indole DerivativesFriedel-Crafts AcylationAcylindoles acs.org
N-allyl-2-iodoanilinePalladium-catalyzed cyclization3-Methylindole (B30407) acs.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Indole derivatives, including those structurally related to this compound, are frequently employed in MCRs to generate diverse heterocyclic libraries. doi.org These reactions are prized for their efficiency and atom economy.

For example, indole-3-carbaldehydes, which can be synthesized from indole precursors, are common components in MCRs. They can react with active methylene (B1212753) compounds and various nitrogen-containing reagents to produce complex fused heterocyclic systems. korea.ac.kr The principles of these reactions can be extended to derivatives like this compound, where the indole core acts as a nucleophile or can be functionalized to participate in various MCRs, leading to the synthesis of novel and potentially bioactive molecules. doi.orgnsf.gov The use of indoles in one-pot, three-component reactions has been shown to be an effective strategy for synthesizing novel gramine (B1672134) analogues and other complex indole-containing structures. nsf.govnih.gov

Reaction TypeReactantsProductRef.
Three-component reactionIndole, Aldehyde, Heteroaryl amineGramine analogues nsf.gov
One-pot three-component couplingBenzaldehyde, N-methylaniline, Indole3-Substituted indoles nih.gov
Three-component reaction1H-indole-3-carbaldehyde, Malononitrile, Active methylene compoundsFused heterocyclic systems korea.ac.kr

Synthesis of Diversely Substituted Indol(in)es

Application as a Matrix in Mass Spectrometry (MALDI)

In the field of materials science and analytical chemistry, this compound has been identified as a novel and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nsf.gov MALDI is a soft ionization technique used for the analysis of large molecules and complex mixtures. The choice of matrix is critical for the success of a MALDI experiment, as it must co-crystallize with the analyte and efficiently absorb the laser energy to promote ionization.

Research has demonstrated that this compound, referred to as 3,4-MNI in some studies, exhibits superior performance as a MALDI matrix compared to several common matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). nsf.gov It has shown to reduce ion suppression effects and provide better detection sensitivity for a wide range of analytes in complex mixtures, including lipids, peptides, proteins, and glycans. nsf.gov This enhanced performance is attributed to the unique chemical properties of the nitroindole scaffold, which facilitates efficient energy transfer and analyte ionization. nsf.gov

A significant advantage of this compound as a MALDI matrix is its ability to produce both positive and negative ions effectively. nsf.gov This dual-polarity capability is not universally observed among MALDI matrices and is highly advantageous as it allows for the comprehensive analysis of a sample in a single experiment, providing information on a broader range of compound classes. For instance, certain lipids are preferentially detected in negative ion mode, while many peptides and proteins are observed as positive ions. The ability of this compound to function in both polarities simplifies analytical workflows and maximizes the information obtained from a single sample. nsf.gov

The high reproducibility and sensitivity offered by the this compound matrix have enabled its successful application in quantitative analysis. nsf.gov For example, it has been used for the quantitative analysis of perfluorooctanesulfonic acid (PFOS) in water samples with a low limit of quantification (LOQ) of 0.5 ppb in tap water and 0.05 ppb in ultrapure water, demonstrating high accuracy and precision. nsf.gov This capability is crucial for environmental monitoring and other applications where precise concentration measurements are required. The homogenous co-crystallization of the matrix with the analyte likely contributes to the improved reproducibility, which is often a challenge in quantitative MALDI-MS. nsf.govnih.gov

Analyte ClassMatrix PerformanceIon PolarityQuantitative CapabilityRef.
Lipids, Peptides, Proteins, GlycansReduced ion suppression, high sensitivityDual (Positive and Negative)Yes nsf.gov
Perfluorooctanesulfonic acid (PFOS)LOQ of 0.5 ppb (tap water), 0.05 ppb (MQ water)NegativeYes nsf.gov
Blueberry tissue metabolitesEnhanced ionization in negative ion modeNegativeImaging nsf.gov

Dual-Polarity Ion Production Capabilities

Development of Indole-Based Scaffolds for Material Science Applications (e.g., Copolymers, Dyes)

The indole ring system is a prevalent heterocyclic structure in numerous natural products, pharmaceuticals, and functional materials. researchgate.net Its electron-rich nature and the reactivity of the N-H group and C3 position make it a versatile building block in synthetic chemistry. researchgate.net In material science, indole derivatives are increasingly explored for the creation of novel polymers and dyes due to their unique electronic and photophysical properties. researchgate.netacs.org

While specific research on the direct polymerization of this compound into copolymers is not extensively documented in current literature, the broader field of indole-based polymers suggests its potential as a valuable monomer. The N-H group on the pyrrole (B145914) ring can be functionalized or participate in polymerization reactions, such as polycondensation. chemicalbook.com The synthesis of poly(N-arylene diindolylmethane)s, for example, demonstrates the feasibility of incorporating indole moieties into polymer main chains to yield materials with high thermal stability and desirable photoluminescent and electroactive properties. chemicalbook.comrsc.org The presence of the nitro group on the this compound scaffold would significantly influence the electronic characteristics of any resulting polymer, potentially leading to materials with tailored conductivity or optical responses. The general reactivity of indole towards oxidative polymerization to form polyindoles further supports its candidacy for developing novel copolymeric materials. chemicalbook.com

In the realm of dyes, the structural features of this compound make it a compelling scaffold. Indole derivatives are recognized for their application in dyes and functional materials. researchgate.net The combination of the electron-donating indole core with a potent electron-withdrawing group like the nitro moiety (—NO₂) creates a classic donor-π-acceptor (D-π-A) architecture within the molecule. This arrangement is fundamental to the design of organic dyes for various applications, including dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) materials. nih.govacs.org

Research on related 3-substituted indoles shows that a strong electron-attracting substituent, such as a nitro group, can induce a highly dipolar excited state and significant charge transfer behavior. rsc.org This intramolecular charge transfer (ICT) is crucial for the functionality of many dyes, as it governs their absorption and emission properties. nih.gov Studies on ethenyl indoles have demonstrated that substitution with a p-nitrophenyl group results in a vastly superior NLO response compared to unsubstituted or donor-substituted analogues, a direct consequence of the enhanced charge transfer character. rsc.org Related nitroindole derivatives, such as 3-methyl-5-nitro-1H-indole-2-carboxylic acid, are also noted for their utility in the production of dyes and pigments. evitachem.com Therefore, this compound is a promising candidate for developing novel dyes, particularly for applications where strong electronic polarization and charge transfer characteristics are desired.

Exploration in Optoelectronic and Sensing Materials

The unique electronic properties of this compound have led to its exploration in the development of advanced optoelectronic and sensing materials. The inherent electron-rich nature of the indole ring, modified by the strong electron-withdrawing nitro group, creates a molecule with significant potential for these applications.

In optoelectronics, materials with large second-order non-linear optical (NLO) responses are highly sought after for applications in telecommunications and optical computing. The NLO properties of organic molecules are often linked to their intramolecular charge-transfer characteristics. rsc.org Studies on various 3-substituted ethenyl indoles have shown that compounds with a strong electron-attracting substituent exhibit significantly larger NLO properties. rsc.org For instance, an ethenyl indole substituted with a p-nitrophenyl group shows a dramatically enhanced NLO response (first hyperpolarizability, β) compared to analogues with weaker electron-withdrawing or electron-donating groups. rsc.orgrsc.org This enhancement is attributed to the creation of a highly dipolar excited state. rsc.org Given that this compound contains a powerful electron-withdrawing nitro group directly on its core, it is a prime candidate for incorporation into larger conjugated systems designed to maximize NLO effects. The broader class of indole derivatives is also being investigated for use in organic light-emitting diodes (OLEDs), with some indole-modified tetraphenylethylenes showing promise as efficient blue emitters. acs.org

A significant and specific application of this compound has been demonstrated in the field of chemical sensing, particularly as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI). nih.govacs.org MALDI-MSI is a powerful technique for mapping the spatial distribution of molecules in biological tissues, but its sensitivity can be limited by interference from matrix-related ions. nih.govbiorxiv.org A study systematically synthesized and evaluated five different nitroindole derivatives, including this compound (referred to in the study as 3,4-MNI), as novel MALDI matrices. nih.govacs.org

The results of this research highlighted this compound as the top-performing matrix among the tested nitroindoles for the analysis of complex mixtures of lipids, peptides, and proteins. nih.govacs.org It demonstrated reduced ion suppression and superior detection sensitivity compared to both other nitroindoles and several standard, widely used MALDI matrices. nih.gov A key advantage of these nitroindole matrices is their ability to facilitate the generation of both positive and negative ions, making them versatile dual-polarity matrices. nih.govacs.org This is particularly beneficial for the comprehensive analysis of diverse classes of analytes in a single experiment. The success of this compound in this application underscores its potential as a specialized sensing material, enabling more sensitive and detailed chemical analysis in complex biological and chemical systems. nih.gov

Data Tables

Table 1. Comparative Performance of this compound (3,4-MNI) as a MALDI Matrix for Complex Mixture Analysis nih.govacs.org
MatrixAnalyte ClassKey Research Finding
This compound (3,4-MNI)Lipids (Egg)Demonstrated the best performance among five tested nitroindole derivatives.
Proteins (Milk)Showed reduced ion suppression and better detection sensitivity.
PFOS in WaterEnabled quantitative analysis with a low limit of quantitation (LOQ) of 0.5 ppb in tap water.
2,3-Dimethyl-6-nitro-1H-indole (2,3,6-DMNI)Plant Metabolites (Blueberry)Identified as the best matrix for blueberry tissue imaging, with enhanced ionization in the negative ion mode.
Standard Matrices (e.g., DHB, CHCA, SA)General3,4-MNI was compared favorably against these common matrices, showing improved performance for complex mixtures.
Table 2. Influence of Substituents on the Non-Linear Optical (NLO) Response of Ethenyl Indoles rsc.org
Substituent on p-phenyl ethenyl indoleNLO Response (β) Value (10⁻³⁰ esu⁻¹ cm⁵)Key Characteristic
-NO₂ (Nitro)115Strong electron-attracting group; shows a very large NLO response and charge transfer behavior.
-Cl (Chloro)13Weak electron-withdrawing group; exhibits a lower NLO response.
-H (Unsubstituted)9Reference compound; moderate NLO response.
-OCH₃ (Methoxy)23Electron-donating group; shows a moderate NLO response.

Emerging Research Directions and Future Perspectives on 3 Methyl 4 Nitro 1h Indole

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral indole (B1671886) derivatives is a significant area of research, as stereochemistry often plays a crucial role in determining biological activity. acs.org While classical methods can produce 3-methyl-4-nitro-1H-indole, often as part of a mixture with other isomers, future research is expected to focus on developing asymmetric methodologies to control its stereochemistry, should chiral centers be introduced. chemicalbook.com

Emerging strategies in the broader field of indole synthesis that could be applied to this compound include:

Organocatalytic Asymmetric Reactions: Organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules. acs.org Future work could involve developing organocatalytic asymmetric strategies, such as Friedel-Crafts alkylations or cascade reactions, to construct chiral analogs of this compound with high enantioselectivity. acs.orgoup.com

Transition-Metal Catalyzed Asymmetric Synthesis: The use of chiral transition-metal catalysts, for instance those based on rhodium or iridium, has proven effective for the enantioselective alkylation of indoles. oup.comacs.org Adapting these catalytic systems could provide a direct route to enantiomerically enriched derivatives.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, offers an efficient way to build molecular complexity. oup.com A future approach could involve an asymmetric cascade reaction that establishes the substituted indole core with high stereocontrol. rsc.org

These advanced synthetic methods represent a shift from producing racemic mixtures to the precise construction of specific stereoisomers, which is critical for developing targeted therapeutics. acs.org

Exploration of Novel Reaction Chemistries and Catalytic Transformations

The chemical reactivity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net This feature makes the indole ring susceptible to certain types of reactions that are less common for electron-rich indoles, opening avenues for novel chemical transformations.

Future research directions in this area include:

Nucleophilic Addition Reactions: Indoles bearing strong electron-withdrawing groups, such as a nitro group, can undergo nucleophilic addition reactions. researchgate.net Exploring the addition of various nucleophiles to the this compound core could lead to a diverse library of new compounds with unique substitution patterns.

Cycloaddition Reactions: The modified electronic character of the indole double bond could enable its participation in [4+2] Diels-Alder or 1,3-dipolar cycloaddition reactions, providing access to complex polycyclic and heterocyclic structures. researchgate.netresearchgate.net

Modern Catalytic Systems: Research into new catalysts could unlock novel reactivity. This includes the use of ionic liquids as dual acid-base catalysts or phase-transfer catalysts to promote reactions in environmentally benign solvent systems. rsc.orgnih.gov A recently developed method for the regioselective nitration of indoles using trifluoroacetyl nitrate (B79036) under non-acidic and non-metallic conditions represents a significant advancement that could be adapted for synthesizing the parent compound or its analogs. nih.govrsc.org The presence of the nitro group is also known to enhance the reactivity of the indole substrate in certain catalytic reactions. rsc.org

Advanced In Silico Drug Discovery and Material Design

Computational methods are increasingly used to accelerate the discovery of new drugs and materials by predicting molecular properties and interactions. japsonline.com

Material Design: A significant recent finding demonstrated that this compound can function as a dual-polarity matrix for matrix-assisted laser desorption ionization (MALDI) mass spectrometry. acs.org In a study, it was synthesized along with four other nitro indole derivatives and was shown to improve the ionization efficiency for a broad class of analytes in both positive and negative ion modes. acs.org This discovery opens a direct path for future research into designing and optimizing new materials for advanced analytical applications based on its unique chemical structure.

Drug Discovery: For drug discovery, in silico techniques can predict the potential of this compound as a scaffold. This involves:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate chemical structures with biological activities. nih.gov By creating a virtual library of derivatives of this compound, QSAR models can be built to predict their potential efficacy against various targets, such as kinases or microbial enzymes, guiding synthetic efforts toward the most promising candidates. japsonline.comresearchgate.net

Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as a protein or enzyme. researchgate.net Docking studies could screen this compound against various disease targets to identify potential therapeutic applications. jbcpm.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models predict the pharmacokinetic and safety profile of a compound. japsonline.comresearchgate.net Early in silico ADMET assessment can help prioritize compounds with drug-like properties and avoid late-stage failures. researchgate.net

Table 1: Computed Molecular Properties and Descriptors for this compound. These descriptors are critical inputs for in silico modeling in drug and material discovery.
Property/DescriptorValueSignificance in Discovery
Molecular FormulaC₉H₈N₂O₂ nih.govDefines the elemental composition.
Molecular Weight176.17 g/mol nih.govInfluences solubility, permeability, and diffusion.
XLogP32.2 nih.govPredicts lipophilicity, affecting absorption and membrane permeability.
Hydrogen Bond Donor Count1 nih.govKey for molecular recognition and binding to biological targets.
Hydrogen Bond Acceptor Count3 nih.govImportant for forming interactions with biological macromolecules.
Rotatable Bond Count1 nih.govRelates to conformational flexibility and binding entropy.
Topological Polar Surface Area (TPSA)61.6 Ų nih.govCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Sustainable and Scalable Production Methods

The translation of a compound from laboratory curiosity to a viable product depends on the ability to produce it efficiently, safely, and sustainably on a large scale. nih.gov Traditional syntheses, such as the Fischer indole synthesis starting from N-(3-nitro-phenyl)-N'-propylidene-hydrazine, can be effective but may not be optimal in terms of environmental impact or scalability. chemicalbook.com

Future research will likely focus on:

Green Chemistry Principles: This involves designing processes that reduce waste and energy consumption. Key strategies applicable to this compound synthesis include the use of water as a solvent, employing recyclable heterogeneous catalysts, and developing solvent-free reaction conditions. nrfhh.comscispace.combeilstein-journals.org For example, nano-titania has been used as a recyclable catalyst for the synthesis of other nitro-substituted heterocycles under solvent-free conditions. ias.ac.in

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling reactive intermediates, and easier scalability. mdpi.com Developing a continuous flow synthesis for this compound would be a major step toward efficient and scalable production.

Scalable Manifolds: Research into general and scalable methods for producing polysubstituted indoles has demonstrated the ability to generate multi-gram quantities of complex indoles through optimized reaction manifolds. nih.govoup.com Applying these proven scale-up techniques to the synthesis of this compound is a logical future direction.

Integration with Chemoinformatics and Data Science for Predictive Modeling

The intersection of chemistry, data science, and machine learning is revolutionizing molecular discovery. researchgate.net For a compound like this compound, these tools offer powerful predictive capabilities.

Future directions include:

Predictive Activity Modeling: Machine learning algorithms can be trained on datasets of known indole derivatives to predict the biological activities of new, untested compounds. nih.gov Advanced models, such as those using Ant Lion Optimizers (ALO) or GP-Tree feature selection, have shown high accuracy in predicting the anticancer potential of indole derivatives. nih.gov Such models could be used to predict the most promising therapeutic applications for this compound.

Reaction Prediction and Optimization: Data science tools can predict the outcomes of chemical reactions, suggesting optimal conditions and catalysts. This requires large, consistent datasets, which are increasingly being generated through high-throughput experimentation (HTE) platforms. researchgate.net The integration of HTE with machine learning could rapidly identify the best synthetic routes to this compound and its derivatives.

Generative Models for Novel Scaffolds: Advanced algorithms can design entirely new molecules based on desired properties. Using this compound as a starting fragment, generative models could propose novel derivatives with optimized activity and pharmacokinetic profiles, expanding the chemical space for exploration.

By leveraging these data-driven approaches, researchers can move beyond serendipitous discovery to a more rational and accelerated design of functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-4-nitro-1H-indole, and how can reaction yields be optimized?

  • Methodology :

  • Electrophilic Nitration : Nitration of 3-methyl-1H-indole using nitric acid in acetic anhydride at controlled temperatures (0–5°C) to favor the 4-nitro position. Reaction monitoring via TLC ensures minimal byproducts like 6-nitro isomers.
  • Catalytic Optimization : Iodine (I₂) in acetonitrile (MeCN) at 40°C significantly improves yields (up to 98%) by facilitating electrophilic substitution (Table 1, ). Lower temperatures or alternative catalysts (e.g., FeCl₃) reduce efficiency.
  • Purification : Flash chromatography (cyclohexane/EtOAC gradients) isolates the product, confirmed by NMR and HRMS .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ ~7.5–8.0 ppm (aromatic protons) and δ ~2.5 ppm (methyl group). Nitro groups deshield adjacent protons, shifting signals downfield .
  • HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₉H₈N₂O₂).
  • IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Procedure :

  • Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 90–293 K.
  • Refinement : SHELXL refines structures using least-squares minimization, achieving R-factors <0.05. Hydrogen atoms are placed geometrically .
  • Key Metrics : Bond lengths (C–C ~1.40 Å, C–N ~1.45 Å) and torsion angles validate nitro group orientation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

  • Analysis Strategies :

  • Assay Standardization : Control variables like cell line viability (e.g., HEK-293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) to minimize cytotoxicity artifacts .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies identify outliers. Meta-analysis tools (e.g., RevMan) quantify heterogeneity .
  • Structural Confirmation : Re-test synthesized batches via XRD to rule out polymorphic variations affecting activity .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Approaches :

  • DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-311+G(d,p), revealing nitro group electron-withdrawing effects (LUMO ≈ -1.5 eV) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases), with scoring functions (ΔG ≤ -8 kcal/mol) prioritizing plausible interactions .
  • pKa Prediction : ChemAxon software estimates nitro group acidity (pKa ~ -3) to guide solubility adjustments .

Q. What strategies are effective in optimizing the regioselectivity of nitration in indole derivatives like this compound?

  • Key Findings :

  • Directing Groups : Methyl at C3 directs nitration to C4 via steric and electronic effects. Substituent Hammett parameters (σₘ ~0.37) favor meta/para selectivity .
  • Solvent Effects : Polar aprotic solvents (MeCN) enhance nitronium ion (NO₂⁺) stability, reducing side reactions.
  • Catalytic Tuning : Iodine (10 mol%) increases electrophilicity, achieving >95% regioselectivity (Table 1, ).

Table 1: Optimization of Nitration Conditions for this compound (Adapted from )

CatalystTemp (°C)Time (h)Yield (%)
I₂ (10 mol%)40598
FeCl₃401267
AlCl₃RT2410
p-TsOHRT245

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
3-methyl-4-nitro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.